1,11-Dimethyl-4-[3-(4-phenylpiperazin-1-yl)propyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
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Overview
Description
4-[3-(4-Phenylpiperazin-1-yl)propyl]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione is a complex organic compound known for its unique structural features and potential pharmacological applications. This compound belongs to the class of azatricyclo compounds, which are characterized by their tricyclic ring systems. The presence of a phenylpiperazine moiety further enhances its biological activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Phenylpiperazin-1-yl)propyl]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields 3,5-dioxo-4-aza-tricyclo[5.2.2.0(2,6)]undec-8-en-8-yl acetate, which is then hydrolyzed with an aqueous-ethanolic solution of ammonia to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Phenylpiperazin-1-yl)propyl]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-[3-(4-Phenylpiperazin-1-yl)propyl]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-HIV agent and other pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Phenylpiperazin-1-yl)propyl]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. Additionally, the tricyclic structure may allow for binding to various enzymes and proteins, influencing their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Phenylpiperazin-1-yl)propyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: Shares the phenylpiperazine moiety but differs in the tricyclic structure.
4-(Aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one: Contains a similar piperazine ring but with different substituents and ring systems.
Uniqueness
The uniqueness of 4-[3-(4-Phenylpiperazin-1-yl)propyl]-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione lies in its specific tricyclic structure combined with the phenylpiperazine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H33N3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1,11-dimethyl-4-[3-(4-phenylpiperazin-1-yl)propyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione |
InChI |
InChI=1S/C25H33N3O3/c1-17-15-25(2)16-19(29)20(17)21-22(25)24(31)28(23(21)30)10-6-9-26-11-13-27(14-12-26)18-7-4-3-5-8-18/h3-5,7-8,17,20-22H,6,9-16H2,1-2H3 |
InChI Key |
FCUKEHVAKLVDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(=O)C1C3C2C(=O)N(C3=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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